Lead palmitate

描述

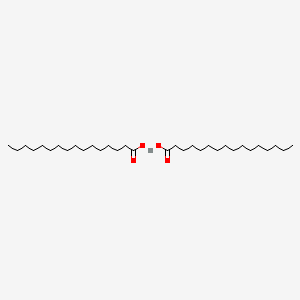

Lead palmitate ([C₁₆H₃₁O₂]₂Pb) is a lead carboxylate (metal soap) formed by the reaction of palmitic acid (C₁₆:0 saturated fatty acid) with lead ions. It is historically significant in oil paintings, where it arises from the degradation of lead-based pigments (e.g., lead white) reacting with free fatty acids in drying oils like linseed oil . Structurally, it adopts a lamellar crystalline arrangement common to metal soaps, with lead ions coordinated by carboxylate groups. Recent studies highlight its polymorphic behavior, including a high-temperature polymorph formed at 112°C, and its tendency to form mixed carboxylates (e.g., this compound-stearate) under thermal stress .

Structure

3D Structure of Parent

属性

CAS 编号 |

19528-55-3 |

|---|---|

分子式 |

C16H32O2Pb |

分子量 |

463 g/mol |

IUPAC 名称 |

hexadecanoate;lead(2+) |

InChI |

InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI 键 |

CTTASJIVHHYQOM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Pb] |

其他CAS编号 |

90388-10-6 19528-55-3 15773-56-5 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

准备方法

Lead Nitrate-Catalyzed Esterification

Lead palmitate is most commonly synthesized via esterification reactions between palmitic acid and lead-containing precursors. A prominent method involves lead(II) nitrate as a catalyst, leveraging its Lewis acid properties to facilitate protonation of the carboxylic acid group. In a representative procedure, palmitic acid ($$ \text{C}{16}\text{H}{32}\text{O}_2 $$) is combined with glycerol and lead(II) nitrate in xylene at 140°C for 8 hours. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of glycerol attacks the electrophilic carbonyl carbon of palmitic acid.

Key parameters include:

- Catalyst loading : 0.02 g (6 × 10$$^{-5}$$ mol) per 15.384 g of palmitic acid.

- Solvent system : Xylene enhances miscibility and azeotropic water removal.

- Yield : 90% for glyceryl tripalmitate, with side products minimized through stoichiometric control.

This method’s efficiency is attributed to lead’s dual role as a catalyst and coordination center, though residual lead contamination necessitates rigorous post-synthesis purification.

Alternative Catalytic Approaches

Stannous Oxalate as a Solid Acid Catalyst

To circumvent lead toxicity, stannous oxalate ($$ \text{SnC}2\text{O}4 $$) has emerged as a reusable solid acid catalyst. In a patent-pending protocol, palmitic acid and isooctyl alcohol undergo reflux at 150°C for 3.5 hours under nitrogen, achieving 95.5% conversion. Cyclohexane serves as a water-carrying agent, enabling continuous azeotropic dehydration and shifting equilibrium toward ester formation.

Reaction conditions :

- Molar ratio : Palmitic acid to isooctyl alcohol = 1:4.

- Catalyst loading : 1–5% of total reactant mass.

- Advantages : Catalyst reusability, reduced environmental footprint.

Comparative studies indicate stannous oxalate outperforms traditional sulfuric acid catalysts by eliminating side reactions like sulfonation.

Purification and Isolation Techniques

Solvent Recrystallization

Crude this compound often contains unreacted palmitic acid and catalyst residues. A widely adopted purification involves dissolving the product in methanol at elevated temperatures (60–70°C), followed by gradual cooling to precipitate high-purity palmitic acid. The process is repeated until spectroscopic purity is achieved, typically requiring 2–3 cycles.

Optimized parameters :

- Solvent volume : 2–3 times the palmitic acid mass.

- Cooling rate : 1–2 hours at 25–30°C to prevent occlusions.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms ester bond formation via carbonyl stretching at 1740 cm$$^{-1}$$ and C–O–C asymmetric vibrations at 1240 cm$$^{-1}$$. Nuclear magnetic resonance ($$ ^1\text{H} $$-NMR) further validates structure, with methylene protons adjacent to the ester oxygen appearing at δ 4.1–4.3 ppm.

Imaging Mass Spectrometry

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) enables spatial mapping of this compound in multiphase systems. Fragmentation patterns, such as $$ [\text{C}{16}\text{H}{31}\text{O}_2–\text{Pb}^{2+}]^+ $$ at $$ m/z $$ 463.21, confirm molecular identity. High-energy collision-induced dissociation (HE-CID) further isolates lead-specific ions (e.g., $$ [\text{PbOH}]^+ $$ at $$ m/z $$ 224.98), critical for quantifying trace impurities.

Industrial Applications and Scalability

This compound’s role as a lubricant additive and pigment stabilizer necessitates scalable synthesis. Batch reactors utilizing stannous oxalate achieve kilogram-scale production with 93–96% yields, while continuous flow systems remain under development. Environmental regulations increasingly favor solid acid catalysts over lead nitrate, driving innovation in heterogeneous catalysis.

化学反应分析

Formation via Saponification Reactions

Lead palmitate primarily forms through the reaction of lead ions (Pb²⁺) from pigments (e.g., lead white, Pb₃(CO₃)₂(OH)₂) with free palmitic acid (C₁₆H₃₂O₂) released during oil binder hydrolysis:

Key Findings :

-

Reaction Environment : Requires migration of fatty acids through polymerized oil matrices, facilitated by temperature and humidity .

-

Kinetics : Lead ions react preferentially with saturated fatty acids (e.g., palmitic acid) over unsaturated ones due to lower steric hindrance .

Crystallization and Phase Behavior

This compound transitions from amorphous to crystalline states under specific conditions, influencing its aggregation in oil paints.

| Property | This compound | Lead Azelate | Lead Stearate |

|---|---|---|---|

| Solubility in Linseed Oil | Insoluble at RT | Partially soluble | Insoluble at RT |

| Crystallization Temp (°C) | 45–55 | 60–70 | 50–60 |

| NMR Span (207Pb) | 750 ppm | 1,100 ppm | 740 ppm |

Data derived from DSC, ATR-FTIR, and 207Pb NMR studies .

-

Crystallization Drivers :

Dynamic Behavior in Oil Matrices

Deuterium NMR studies reveal mobility differences between this compound and palmitic acid in cross-linked linseed oil:

| Component | % Liquid-like Phase (25°C) | % Liquid-like Phase (40°C) |

|---|---|---|

| Palmitic Acid (pure) | 15% | 35% |

| This compound (pure) | 5% | 20% |

| Palmitic Acid (in oil) | 40% | 65% |

| This compound (in oil) | 25% | 50% |

Adapted from 2H NMR experiments .

-

Implications :

Co-reactions with Other Carboxylic Acids

In paint systems, this compound coexists with azelate (C₉) and stearate (C₁₈) soaps due to competitive reactions:

Analytical Evidence :

-

XANES spectra show overlapping Pb-soap signatures in paint cross-sections, complicating differentiation .

-

Raman spectroscopy identifies palmitate-dominated aggregates in surface protrusions .

Degradation Mechanisms

This compound crystallization induces mechanical stress in oil paints, leading to:

Analytical Techniques for Reaction Monitoring

This synthesis of experimental data underscores this compound’s role in metal soap-related degradation, emphasizing the interplay between chemical reactivity, solubility, and dynamic behavior in cultural heritage materials .

科学研究应用

Art Conservation

Lead palmitate is significant in the conservation of historical artworks, particularly oil paintings. It forms as a degradation product in traditional oil paint formulations, especially those containing lead-based pigments.

- Formation and Stability : this compound can influence the stability and appearance of oil paints. Its formation is linked to the interaction of lead with fatty acids in linseed oil, leading to potential issues such as cracking and discoloration in artworks over time .

- Analytical Techniques : Researchers utilize techniques such as Raman spectroscopy and nuclear magnetic resonance (NMR) to identify this compound in paintings. These methods help in understanding the degradation processes and the impact on artwork preservation .

Materials Science

In materials science, this compound is studied for its properties related to crystallization and morphology.

- Crystal Morphology Studies : Research has shown that this compound can exhibit different crystal morphologies depending on the solvent used during its synthesis. This property is crucial for applications where specific crystal forms are desired, such as in coatings or composite materials .

- Fatty Acid Interactions : The interactions between this compound and other fatty acids can influence the mechanical properties of materials, making it a subject of interest for developing new composite materials with enhanced characteristics .

Biomedical Research

This compound's implications extend into biomedical research, particularly regarding its effects on cellular processes.

- Cellular Impact Studies : Research indicates that exposure to palmitate (and by extension, this compound) can induce oxidative stress in cells. This has been linked to various cellular responses, including apoptosis and alterations in calcium signaling pathways . Understanding these mechanisms is vital for evaluating potential toxicological effects.

- Drug Delivery Systems : The unique properties of lead soaps like this compound may also be explored for drug delivery applications. Their ability to form micelles or nanoparticles can be advantageous for encapsulating therapeutic agents .

Case Studies and Findings

作用机制

The mechanism of action of lead palmitate involves its interaction with cellular components, leading to various biochemical effects. Lead ions can disrupt cellular processes by binding to proteins and enzymes, altering their function. This can result in oxidative stress, inflammation, and cell death. The molecular targets of this compound include cellular membranes, where it can integrate and disrupt membrane integrity, and enzymes involved in metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Metal Soaps

Lead Stearate ([C₁₈H₃₅O₂]₂Pb)

- Structural Similarities : Lead stearate shares a nearly identical coordination environment with lead palmitate, as evidenced by ²⁰⁷Pb NMR spectroscopy. Both compounds exhibit similar chemical shift tensor components and lineshapes, reflecting analogous Pb-O bonding and carboxylate arrangements .

- Differentiation : Despite structural similarities, X-ray diffraction (XRD) data show distinct peak patterns due to differences in hydrocarbon chain lengths (C₁₆ vs. C₁₈). For example, synthesized this compound has characteristic XRD peaks at d-spacings of 21.5 Å and 4.2 Å, while lead stearate peaks shift slightly due to its longer alkyl chain .

- Thermal Behavior: In oil matrices, this compound partially converts to this compound-stearate complexes at 112°C, driven by interactions with stearic acid in triglycerides.

Lead Azelate ([C₉H₁₆O₄]₂Pb)

- Structural Contrasts : Lead azelate, derived from azelaic acid (C₉ dicarboxylic acid), exhibits markedly different NMR parameters compared to this compound. Its larger span (chemical shift anisotropy) and skew reflect a distorted coordination geometry due to the shorter, branched carboxylate chain .

- XANES Spectra : X-ray absorption near-edge structure (XANES) analysis distinguishes lead azelate from this compound and stearate, as its spectra lack the pre-edge features associated with the linear alkyl chains of palmitate/stearate .

Zinc Stearate ([C₁₈H₃₅O₂]₂Zn)

- Crystallinity : XRD data reveal zinc stearate has a more ordered crystalline structure than this compound, with sharper diffraction peaks. For instance, zinc stearate’s primary XRD peaks occur at d-spacings of 18.3 Å and 3.8 Å, compared to this compound’s 21.5 Å and 4.2 Å .

- Reactivity : Zinc soaps are less prone to forming mixed carboxylates in oil paints compared to lead soaps, which readily incorporate stearate anions due to lead’s higher mobility in paint films .

Thermal and Chemical Stability

Polymorphism and Decomposition

- This compound exhibits a reversible phase transition at 112°C, forming a high-temperature polymorph. In contrast, lead stearate requires higher temperatures (>120°C) for similar transitions .

- Thermogravimetric analysis (TGA) shows this compound decomposes at ~300°C, while zinc stearate is more stable, degrading above 400°C .

Reactivity in Oil Paint Matrices

- This compound interacts dynamically with stearic acid in linseed oil, forming mixed soaps even at moderate temperatures.

- In conservation contexts, this compound’s migration within paint layers causes elemental segregation (e.g., Pb, Sn), unlike zinc stearate, which remains localized .

Analytical Techniques for Differentiation

X-Ray Diffraction (XRD)

Key XRD d-spacings for identification:

| Compound | Primary Peaks (Å) | Secondary Peaks (Å) |

|---|---|---|

| This compound | 21.5 | 4.2 |

| Lead Stearate | 23.1 | 4.3 |

| Zinc Stearate | 18.3 | 3.8 |

Data adapted from synthesized metal soaps .

Solid-State NMR Spectroscopy

- ²⁰⁷Pb NMR : this compound and stearate share similar isotropic shifts (~5,500 ppm), but lead azelate shifts to ~6,200 ppm due to its distinct coordination .

- ¹³C NMR : Palmitate’s terminal methyl (-CH₃) resonates at 14.1 ppm, while stearate’s appears at 14.3 ppm, aiding in mixed soap identification .

Implications for Art Conservation

This compound’s propensity to form mixed soaps and migrate within paint layers accelerates degradation in historical artworks. In contrast, zinc stearate’s stability makes it less destructive. Conservation strategies must account for lead soaps’ unique reactivity, such as using chelating agents targeting Pb²⁺ mobility .

常见问题

Q. What are the established methods for synthesizing lead palmitate, and how are purity and yield validated?

this compound synthesis typically involves reacting palmitic acid with lead salts (e.g., lead acetate or nitrate) under controlled conditions. Key steps include stoichiometric balancing, refluxing, and purification via recrystallization. Purity is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm the ester bond formation, while yield is quantified gravimetrically after drying. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may supplement purity checks .

Q. What characterization techniques are critical for confirming this compound’s structural and thermal properties?

Essential techniques include:

- X-ray diffraction (XRD) for crystallinity analysis.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles.

- Nuclear magnetic resonance (NMR) for molecular structure elucidation.

- Elemental analysis to verify stoichiometric ratios of lead and palmitate .

Q. How do researchers address solubility challenges when working with this compound in experimental setups?

this compound’s low solubility in polar solvents necessitates the use of non-polar solvents (e.g., hexane, chloroform) or surfactants. Sonication or elevated temperatures may enhance dissolution. Critical reporting of solvent choice, temperature, and mixing duration ensures reproducibility .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis parameters?

A 4-factor, 3-level RSM design (e.g., Box-Behnken or central composite design) can model interactions between variables such as molar ratio, catalyst loading, temperature, and reaction time. Polynomial regression equations quantify variable impacts on yield and purity. For example, a study on 2-ethylhexyl palmitate used RSM to optimize enzyme loading and ultrasound power, achieving >90% yield .

Q. What statistical approaches resolve contradictions in this compound’s stability data across studies?

Discrepancies in degradation rates (e.g., due to humidity or light exposure) require meta-analysis using mixed-effects models or ANOVA to account for inter-study variability. Confidence intervals (95%) and sensitivity analyses (e.g., Monte Carlo simulations) help identify dominant degradation factors. For instance, Isotopomer Spectral Analysis (ISA) resolved ambiguities in palmitate metabolic flux studies by modeling acetyl-CoA pool contributions .

Q. How do advanced isotopic labeling techniques elucidate this compound’s mechanistic behavior in biological systems?

Isotopic tracing (e.g., ¹³C-labeled palmitate) combined with mass spectrometry tracks incorporation into cellular lipid pools. ISA quantifies contributions of labeled precursors (e.g., glucose, acetate) to lipogenesis, as demonstrated in studies on palmitate’s role in cancer metabolism. This method requires solving systems of equations to deconvolute labeled/unlabeled acetyl-CoA mixing .

Q. What experimental designs mitigate confounding variables in this compound toxicity studies?

Use factorial designs to isolate variables (e.g., concentration, exposure duration, cell type). Include positive/negative controls (e.g., untreated cells, known toxicants) and normalize results to cell viability assays (e.g., MTT). For in vivo studies, PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) ensure hypothesis clarity, such as:

- P : Human hepatocytes

- I : this compound exposure (0–100 µM)

- C : Palmitate-only controls

- O : Mitochondrial membrane potential collapse

- T : 24–72 hours .

Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be structured in publications?

- Tables : Include processed data (means ± SEM) in the main text, with raw data in appendices. Use footnotes to define abbreviations (e.g., "DC" for duty cycle).

- Figures : Label axes with units and error bars (standard deviation). For complex datasets (e.g., heatmaps), use clustering to highlight patterns, as seen in gene expression studies of palmitate-induced inflammation .

- Supplementary Materials : Provide instrument calibration logs, reagent batch numbers, and code for statistical analyses .

Q. What protocols ensure reproducibility in this compound synthesis and analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。